AZD6738 -

AZD6738

Catalog Number: EVT-8848100
CAS Number:
Molecular Formula: C20H24N6O2S
Molecular Weight: 412.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ceralasertib is an orally available morpholino-pyrimidine-based inhibitor of ataxia telangiectasia and rad3 related (ATR) kinase, with potential antineoplastic activity. Upon oral administration, Ceralasertib selectively inhibits ATR activity by blocking the downstream phosphorylation of the serine/threonine protein kinase CHK1. This prevents ATR-mediated signaling, and results in the inhibition of DNA damage checkpoint activation, disruption of DNA damage repair, and the induction of tumor cell apoptosis. In addition, AZD6738 sensitizes tumor cells to chemo- and radiotherapy. ATR, a serine/threonine protein kinase upregulated in a variety of cancer cell types, plays a key role in DNA repair, cell cycle progression and survival; it is activated by DNA damage caused during DNA replication-associated stress.
Synthesis Analysis

The synthesis of AZD6738 involves multiple steps, beginning with the preparation of key intermediates through various chemical reactions. A detailed synthesis pathway includes:

  1. Initial Reaction: The synthesis starts with the formation of an intermediate compound through the reaction of ethyl N-benzyl-3-oxo-4-piperidine-carboxylate hydrochloride with urea in the presence of sodium methoxide.
  2. Chlorination: The intermediate undergoes chlorination using phosphorus oxychloride to yield another intermediate.
  3. Nucleophilic Substitution: A nucleophilic substitution reaction occurs with (R)-3-methyl morpholine to produce a key building block.
  4. Palladium-Catalyzed Coupling: This intermediate is then subjected to a palladium-catalyzed Suzuki coupling reaction.
  5. Final Modifications: The final compound is obtained by debenzylation followed by reactions with sulfonyl chlorides or acyl chlorides .

This multi-step synthesis allows for the production of AZD6738 on a larger scale while maintaining high purity and yield.

Molecular Structure Analysis

AZD6738 has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The chemical structure can be represented as follows:

  • Molecular Formula: C14_{14}H16_{16}N4_{4}O2_{2}S
  • Molecular Weight: Approximately 304.36 g/mol

The structure features a sulfoximine group, which is crucial for its inhibitory activity against ataxia telangiectasia and Rad3-related kinase. The compound's design incorporates a morpholino-pyrimidine scaffold, allowing it to effectively bind to the ATP-binding site of the target kinase .

Chemical Reactions Analysis

AZD6738 participates in various chemical reactions during its synthesis and biological activity:

  1. Hydrogen Bond Formation: In biological assays, AZD6738 forms critical hydrogen bonds with amino acids in the active site of ataxia telangiectasia and Rad3-related kinase, enhancing its binding affinity.
  2. Competitive Inhibition: As an ATP-competitive inhibitor, AZD6738 competes with ATP for binding to the kinase, thereby inhibiting its activity.
  3. Cellular Responses: Upon treatment with AZD6738, cancer cells exhibit altered cell cycle profiles and increased DNA damage markers such as γH2AX, indicating its role in modulating DNA repair mechanisms .
Mechanism of Action

AZD6738 exerts its effects primarily through inhibition of ataxia telangiectasia and Rad3-related kinase activity. This inhibition leads to several downstream effects:

  • Cell Cycle Arrest: By blocking ataxia telangiectasia and Rad3-related kinase, AZD6738 prevents progression through the G2-M checkpoint, leading to cell cycle arrest.
  • Inhibition of DNA Repair: The compound disrupts homologous recombination repair processes, making cancer cells more susceptible to DNA-damaging agents such as radiation or chemotherapy .
  • Induction of Apoptosis: Increased levels of DNA damage markers trigger apoptotic pathways in cancer cells, contributing to its antitumor efficacy .
Physical and Chemical Properties Analysis

AZD6738 exhibits several notable physical and chemical properties:

  • Solubility: It has high aqueous solubility, which enhances its bioavailability when administered orally.
  • Stability: The compound demonstrates stability under physiological conditions, which is critical for therapeutic applications.
  • pH Sensitivity: Its solubility may vary with pH changes, influencing absorption and distribution within biological systems .

These properties are essential for optimizing dosage forms and ensuring effective delivery in clinical settings.

Applications

AZD6738 has significant potential applications in oncology:

  • Cancer Treatment: It is primarily being investigated as an antitumor agent for patients with solid tumors or hematologic malignancies that exhibit defects in DNA damage response pathways.
  • Combination Therapy: The compound shows promise when used in combination with other therapies such as chemotherapy or radiation therapy, enhancing their efficacy by exploiting the vulnerabilities of cancer cells under replication stress .
  • Biomarker Development: Research into predictive biomarkers associated with AZD6738 treatment continues to evolve, aiming to identify patients who may benefit most from this therapeutic approach .
Molecular Mechanisms of ATR Inhibition

ATR Kinase Selectivity and ATP-Competitive Binding Dynamics

AZD6738 is an orally bioavailable, adenosine triphosphate (ATP)-competitive inhibitor targeting the serine/threonine-specific kinase Ataxia Telangiectasia and Rad3-Related (ATR). It binds the ATR kinase domain with high specificity, exhibiting an enzymatic half-maximal inhibitory concentration (IC50) of 0.001 μM in vitro. Cellular assays confirm potent inhibition of ATR-mediated checkpoint kinase 1 (CHK1) phosphorylation at Ser345 (IC50 = 0.074 μM) [7]. AZD6738 achieves exceptional selectivity by exploiting structural differences in the ATP-binding pocket of ATR compared to related kinases. Screening against 442 kinases revealed no significant off-target inhibition (>50% activity retained at 1 μM AZD6738) [7]. Crucially, AZD6738 shows minimal activity against phosphatidylinositol 3-kinase (PI3K) isoforms (IC50 >6.8 μM) and other phosphatidylinositol 3-kinase-related kinase (PIKK) family members: DNA-dependent protein kinase (DNA-PK), Ataxia Telangiectasia Mutated (ATM), and mechanistic target of rapamycin (mTOR) (cellular IC50 >5 μM) [1] [7]. This selectivity profile minimizes collateral disruption of non-targeted DNA damage response pathways.

Table 1: Selectivity Profile of AZD6738

Kinase/EnzymeIC50 (μM)Cellular Assay Context
ATR0.001Enzyme activity
CHK1 (pSer345)0.074Phosphorylation in cells
PI3Kδ6.8Enzyme activity
PI3Kα/β/γ>50Enzyme activity
ATM>5Cellular kinase activity
DNA-PK>5Cellular kinase activity
mTOR5.7p70S6K phosphorylation in cells

Disruption of Replication Stress Response via CHK1 Phosphorylation Inhibition

AZD6738 exerts its primary anticancer effect by disrupting the ATR-CHK1 signaling axis, a critical regulator of the replication stress response. During DNA replication, single-stranded DNA (ssDNA) exposed at stalled forks is coated by replication protein A (RPA). This recruits ATR via its partner protein ATR Interacting Protein (ATRIP), leading to ATR autophosphorylation and subsequent CHK1 phosphorylation [1]. AZD6738 blocks this cascade by preventing ATR-mediated CHK1 activation. Consequently, cells lose essential protective mechanisms:

  • Uncontrolled origin firing: Without CHK1-mediated suppression, dormant replication origins fire excessively, depleting nucleotide pools and generating unsustainable replication forks [3].
  • Collapsed fork accumulation: Impaired CHK1 activity prevents stabilization and restart of stalled forks, leading to fork collapse into double-strand breaks (DSBs) [1] [8].
  • Premature mitotic entry: Bypass of the intra-S and G2/M checkpoints forces cells with unresolved replication stress into mitosis [3].Biomarkers of AZD6738-induced replication stress include dose-dependent increases in pan-nuclear γH2AX (indicative of widespread ssDNA) and S-phase arrest, typically observed at concentrations of 0.3–1.0 μM in vitro [7].

Induction of Genomic Instability Through Impaired DNA Damage Repair

By incapacitating ATR-CHK1 signaling, AZD6738 induces catastrophic genomic instability through two interconnected mechanisms:

  • Impaired repair of single-strand lesions: ATR normally coordinates nucleotide excision repair (NER) and mismatch repair (MMR) for small-scale DNA damage. AZD6738 compromises these pathways, allowing lesions to persist and evolve into DSBs during replication [1] [8].
  • Defective homologous recombination (HR): ATR is essential for HR-mediated DSB repair. It phosphorylates multiple HR components (e.g., BRCA1, RAD51) and facilitates resection of DNA ends. AZD6738 treatment reduces RAD51 focus formation by >80% in sensitive cells, crippling DSB repair fidelity [5] [9].Persistent DSBs manifest as chromosomal aberrations (fragments, bridges, micronuclei) detectable by comet assays and karyotype analysis. In hepatocellular carcinoma models, AZD6738 increased comet tail moments by 3.5-fold, indicating severe DNA fragmentation [3]. This genomic chaos directly correlates with irreversible proliferation arrest and cell death.

Synthetic Lethality in Ataxia Telangiectasia Mutated-Deficient Neoplasms

A defining therapeutic application of AZD6738 is synthetic lethality in cancers harboring Ataxia Telangiectasia Mutated (ATM) deficiency. ATM and ATR operate in parallel to manage distinct DNA damage types: ATM responds primarily to DSBs, while ATR addresses replication stress and ssDNA breaks. In ATM-null cells, baseline replication stress increases, creating dependence on ATR for survival [1] [5]. AZD6738 exploits this vulnerability through three mechanisms:

  • Loss of compensatory DSB repair: ATM-deficient cells rely on ATR to back up ATM functions in DSB repair. AZD6738 eliminates this backup, causing unresolvable DSBs [9].
  • Histone deacetylase 1 (HDAC1) dysregulation: ATM loss correlates with reduced HDAC1 expression, which impairs chromatin remodeling necessary for DSB repair. AZD6738 exacerbates this defect, amplifying genomic instability [5].
  • CHK2 checkpoint bypass: ATM activates CHK2 for G1/S arrest. Without ATM, G1/S control is absent; AZD6738 then disables the S/G2 checkpoint (via CHK1 inhibition), permitting catastrophic cell division [5] [9].

Table 2: AZD6738 Synthetic Lethality in Ataxia Telangiectasia Mutated-Deficient Cancer Models

Cancer TypeExperimental SystemKey Findings
Gastric CancerSNU-601 (ATM-null) vs. SNU-484 (ATM-wt)5-fold higher apoptosis in SNU-601; rescued by ATM reconstitution [5]
Chronic Lymphocytic LeukemiaPrimary CLL xenografts with biallelic ATM lossSignificant tumor load reduction in spleen (CD45+/CD19+ cells) vs. controls [9]
Non-Small Cell Lung CancerATM-knockdown xenograftsTumor growth inhibition: 92% (ATM-kd) vs. 22% (ATM-wt) [5]

Role in Mitotic Catastrophe via Unresolved Double-Strand Breaks

AZD6738 promotes mitotic catastrophe—a distinct death pathway triggered by aberrant mitosis—by forcing cells with unrepaired DSBs into division. This process involves:

  • Premature cyclin B1 accumulation: ATR inhibition accelerates cyclin B1 synthesis while blocking its degradation, driving cells into mitosis despite DNA damage [10].
  • Spindle assembly checkpoint (SAC) override: While SAC delays mitosis for unattached kinetochores, overwhelming DSBs ultimately inactivate SAC, permitting anaphase with mis-segregated chromosomes [3] [10].
  • Failed cytokinesis: Chromosome bridges and micronuclei disrupt cleavage furrow formation, generating polyploid "giant" cells or multinucleated progeny [6] [10].In hepatocellular carcinoma cells, AZD6738 combined with cell division cycle 7 (CDC7) inhibitors induced multipolar mitoses in >60% of cells, followed by extensive micronucleation [3]. Mitochondrial permeabilization releases cytochrome c, activating caspases that further destabilize chromosomes via deoxyribonuclease (DNase) activation [10]. This cascade culminates in apoptosis, necrosis, or autophagic death, often dictated by p53 status—p53-null cells favor necrosis, while p53-functional cells undergo apoptosis [10].

Properties

Product Name

AZD6738

IUPAC Name

imino-methyl-[1-[6-(3-methylmorpholin-4-yl)-2-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl]cyclopropyl]-oxo-λ6-sulfane

Molecular Formula

C20H24N6O2S

Molecular Weight

412.5 g/mol

InChI

InChI=1S/C20H24N6O2S/c1-13-12-28-10-9-26(13)17-11-16(20(5-6-20)29(2,21)27)24-19(25-17)15-4-8-23-18-14(15)3-7-22-18/h3-4,7-8,11,13,21H,5-6,9-10,12H2,1-2H3,(H,22,23)

InChI Key

OHUHVTCQTUDPIJ-UHFFFAOYSA-N

SMILES

CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=N)(=O)C)C4=C5C=CNC5=NC=C4

Canonical SMILES

CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=N)(=O)C)C4=C5C=CNC5=NC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.